4,5-Difluoro-2-methylbenzonitrile
Overview
Description
4,5-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Difluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the fluorination of 2-methylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically proceeds in the presence of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluoroanilines.
Scientific Research Applications
4,5-Difluoro-2-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the design of novel materials with specific electronic properties, such as liquid crystals and polymers.
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used in the study of fluorine-substituted analogs of biologically relevant molecules to understand the effects of fluorination on biological activity.
Mechanism of Action
The mechanism by which 4,5-Difluoro-2-methylbenzonitrile exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize transition states and intermediates. In medicinal chemistry, the fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates by influencing their interaction with biological targets.
Comparison with Similar Compounds
2,4-Difluorobenzonitrile: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
4,5-Difluoro-2-methylbenzoic acid: An oxidized form of 4,5-Difluoro-2-methylbenzonitrile with different chemical properties and uses.
3,5-Difluoro-2-methylbenzonitrile: Another isomer with fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
4,5-difluoro-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWJWYFYDQUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661262 | |
Record name | 4,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-82-4 | |
Record name | 4,5-Difluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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